molecular formula C14H23NO3 B1448964 Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate CAS No. 1445951-34-7

Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate

Cat. No. B1448964
M. Wt: 253.34 g/mol
InChI Key: RAWFDAJMKXYFJU-UHFFFAOYSA-N
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Description

“Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate” is a chemical compound with the CAS Number: 1793108-63-0 . It has a molecular weight of 253.34 . The IUPAC name for this compound is tert-butyl 2-oxo-7-azaspiro [4.5]decane-7-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-4-6-14(10-15)7-5-11(16)9-14/h4-10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.

It is shipped at room temperature and is in the form of an oil .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : Research has focused on developing efficient synthetic routes to spirocyclic compounds like Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate. These compounds are considered useful for further selective derivation, providing access to novel compounds with potential biological activities (Meyers et al., 2009).
  • Structural Analysis : Studies have been conducted using NMR spectroscopy and X-ray crystallography to determine the molecular structure and absolute configuration of related spirocyclic compounds. This is crucial for understanding their chemical and biological properties (Jakubowska et al., 2013).

Biological Activity and Applications

  • Conformational Studies : Research has been done on the conformational aspects of these compounds, as unnatural cyclic α-amino acids play a significant role in the search for biologically active compounds (Żesławska et al., 2017).
  • Potential Antiviral Activity : Certain derivatives have been synthesized and evaluated for their anti-coronavirus activity. This highlights the potential of the spirocyclic scaffold for antiviral drug development (Apaydın et al., 2019).

Novel Synthetic Methods

  • Innovative Synthetic Techniques : Research has been conducted on developing new synthetic routes to spirocyclic compounds, exploring different chemical reactions and conditions for their efficient synthesis (Huynh et al., 2017).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and that inhalation of dust or mist should be avoided .

properties

IUPAC Name

tert-butyl 2-oxo-8-azaspiro[3.6]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-7-4-5-14(6-8-15)9-11(16)10-14/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWFDAJMKXYFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(CC1)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601150442
Record name 7-Azaspiro[3.6]decane-7-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate

CAS RN

1445951-34-7
Record name 7-Azaspiro[3.6]decane-7-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445951-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Azaspiro[3.6]decane-7-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate
Reactant of Route 2
Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate
Reactant of Route 3
Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate
Reactant of Route 4
Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate
Reactant of Route 5
Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate
Reactant of Route 6
Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate

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